molecular formula C14H25F3N2O2S B6696218 N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine

Cat. No.: B6696218
M. Wt: 342.42 g/mol
InChI Key: KRIKXPUNJOJSQI-UHFFFAOYSA-N
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Description

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine is a complex organic compound that features a piperidine ring, a cyclohexane ring, and a trifluoromethyl group

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25F3N2O2S/c1-22(20,21)19-7-5-11(6-8-19)10-18-13-4-2-3-12(9-13)14(15,16)17/h11-13,18H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIKXPUNJOJSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC2CCCC(C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonation of the piperidine ring using reagents such as methylsulfonyl chloride.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.

    Final Assembly: The final step involves coupling the piperidine derivative with the cyclohexane derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethylating agents in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups at the trifluoromethyl position.

Scientific Research Applications

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms due to its interaction with various biomolecules.

Mechanism of Action

The mechanism of action of N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzeneamine
  • N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)cyclopentan-1-amine

Uniqueness

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(trifluoromethyl)cyclohexan-1-amine is unique due to the presence of both a piperidine ring and a trifluoromethyl group, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.

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